molecular formula C20H22N2O3 B2764329 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide CAS No. 2034348-05-3

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide

Cat. No.: B2764329
CAS No.: 2034348-05-3
M. Wt: 338.407
InChI Key: KDNUMSOZKCUGDN-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide is a complex organic compound that belongs to the class of benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms, fused to a benzene ring. This unique structure imparts significant chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the benzoxazepine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized benzoxazepine derivatives

    Reduction: Reduced alcohol derivatives

    Substitution: Substituted benzoxazepine derivatives

Scientific Research Applications

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide has several scientific research applications:

  • Biology: : The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Medicine: : Due to its potential therapeutic properties, this compound is studied for its efficacy in treating various diseases, including neurological disorders and cancers. Its ability to cross the blood-brain barrier makes it particularly interesting for central nervous system (CNS) applications.

  • Industry: : In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core can mimic the structure of natural substrates or ligands, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, altering cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide is unique due to its specific substitution pattern and the presence of both the benzoxazepine core and the propanamide moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15(16-7-3-2-4-8-16)20(24)21-11-12-22-13-17-9-5-6-10-18(17)25-14-19(22)23/h2-10,15H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNUMSOZKCUGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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